molecular formula C59H85CoN16O14P+ B132474 Adenosylcobinamide methyl phosphate CAS No. 147736-07-0

Adenosylcobinamide methyl phosphate

Cat. No.: B132474
CAS No.: 147736-07-0
M. Wt: 1332.3 g/mol
InChI Key: CGSLOOBHAHVNGB-UHFFFAOYSA-M
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Description

Adenosylcobinamide methyl phosphate is a structurally defined analog of the essential cofactor adenosylcobalamin (coenzyme B12 or AdoCbl). This compound is characterized by the absence of the nucleotide loop moiety found in the complete coenzyme, making it a critical tool for probing the structure-function relationships of B12-dependent enzymes . In biochemical research, this compound serves as a potent pseudocoenzyme or suicide coenzyme. It exhibits strong competitive inhibition against adenosylcobalamin in diol dehydrase, demonstrating relatively high affinity for the enzyme's active site (Ki = 2.5 µM) . Its primary research value lies in its unique mechanism of action: when the apoenzyme of diol dehydrase is incubated with this analog in the presence of substrate, the organometallic Co-C bond of the analog is cleaved rapidly and irreversibly, forming an enzyme-bound Co(II)-containing species . This stoichiometric, non-catalytic cleavage, which yields 5'-deoxyadenosine as the sole product from the adenosyl group, provides a powerful mechanistic tool for studying the activation of the Co-C bond without the complication of catalytic turnover . Studies utilizing this compound have conclusively demonstrated that the phosphodiester moiety of the nucleotide loop in native adenosylcobalamin is essential for tight binding to the apoenzyme, which is a prerequisite for the subsequent activation of the Co-C bond and normal catalytic progression . This makes this compound an invaluable compound for researchers investigating the catalytic mechanisms of cobalamin-dependent enzymes, enzymology of complex cofactors, and the rational design of enzyme inhibitors. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

147736-07-0

Molecular Formula

C59H85CoN16O14P+

Molecular Weight

1332.3 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[(2-methoxy-4-methyl-2-oxo-1,3,2λ5-dioxaphosphetan-4-yl)methylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide

InChI

InChI=1S/C49H74N11O11P.C10H12N5O3.Co/c1-24-39-27(12-15-33(51)62)44(3,4)31(58-39)20-30-26(11-14-32(50)61)46(6,21-36(54)65)42(57-30)25(2)40-28(13-16-34(52)63)47(7,22-37(55)66)49(9,60-40)43-29(19-35(53)64)45(5,41(24)59-43)18-17-38(67)56-23-48(8)70-72(68,69-10)71-48;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20,26-29,43H,11-19,21-23H2,1-10H3,(H14,50,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1

InChI Key

CGSLOOBHAHVNGB-UHFFFAOYSA-M

SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Isomeric SMILES

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Synonyms

adenosylcobinamide methyl phosphate
AdoCbi-P
AdoCbi-PMe

Origin of Product

United States

Scientific Research Applications

Biochemical Role and Mechanism

AdoCbi-P serves primarily as a pseudocoenzyme or a suicide coenzyme . Unlike traditional coenzymes, AdoCbi-P does not exhibit detectable coenzymic activity but acts as a competitive inhibitor of AdoCbl with a high affinity (Ki = 2.5 µM) . This inhibition occurs through the irreversible cleavage of the Co-C bond when AdoCbi-P binds to the active site of certain enzymes, leading to the formation of an enzyme-bound Co(II) species . The process is stoichiometric rather than catalytic, indicating that AdoCbi-P modifies the enzyme's active site without being converted into a product itself.

Structural Insights

The structural analysis of AdoCbi-P has revealed critical insights into its function and interaction with enzymes. For instance, studies have shown that GTP:adenosylcobinamide-phosphate guanylyl transferase (CobY), which catalyzes the transfer of GMP to AdoCbi, exhibits significant conformational changes upon binding with GTP . The solution NMR structure has demonstrated that CobY has a mixed α/β fold similar to the Rossmann fold, which is essential for its enzymatic activity .

Applications in Biosynthesis

AdoCbi-P plays a crucial role in the biosynthesis pathways of adenosylcobalamin. In methanogenic archaea such as Methanocaldococcus jannaschii, AdoCbi-P is involved in the late steps of AdoCbl biosynthesis . The enzyme CobY activates the corrin ring intermediate before its condensation with α-ribazole 5′-phosphate (α-RP), leading to the production of AdoCba-5′-P, which is subsequently dephosphorylated to yield AdoCba .

Case Study 1: Enzymatic Activity Analysis

In vitro experiments demonstrated that modifications in residues within CobY significantly affect its catalytic activity. For example, mutations at Gly8 and Gly153 resulted in over 94% loss of function, underscoring the importance of specific amino acids in maintaining enzyme stability and activity .

Case Study 2: Structural Characterization

NMR spectroscopy has been utilized to elucidate the three-dimensional structure of apo-CobY and its complexes with GTP and AdoCbi-P. These studies provided valuable data on binding constants and structural dynamics that are crucial for understanding enzyme mechanisms .

Comparative Data Table

Feature This compound (AdoCbi-P) Adenosylcobalamin (AdoCbl)
Coenzymic Activity None (pseudocoenzyme)Active coenzyme
Binding Affinity High (Ki = 2.5 µM)Varies by enzyme
Function Competitive inhibitionCatalytic participation
Biosynthesis Role Precursor in AdoCbl synthesisFinal product
Enzyme Interaction Irreversible Co-C bond cleavageForms stable complexes

Chemical Reactions Analysis

Competitive Inhibition of Adenosylcobalamin-Dependent Enzymes

AdoCbi-P acts as a potent competitive inhibitor for AdoCbl in enzymatic reactions. Key findings include:

  • Binding affinity : AdoCbi-P binds to apoenzymes with a dissociation constant (K<sub>i</sub>) of 2.5 µM, comparable to AdoCbl’s binding strength .

  • Mechanism : The phosphodiester group in AdoCbi-P mimics critical interactions of AdoCbl’s nucleotide loop, enabling tight binding without catalytic activity .

Table 1: Comparative Properties of AdoCbi-P vs. AdoCbl

PropertyAdoCbi-PAdoCbl
Coenzymic activityNoneRequired for catalysis
Binding affinity (K<sub>i</sub>)2.5 µMSub-nanomolar
Nucleotide loopAbsentPresent (critical for function)

Substrate-Dependent Co-C Bond Cleavage

AdoCbi-P undergoes irreversible Co-C bond cleavage in the presence of substrate-bound apoenzyme:

  • Reaction conditions : Cleavage occurs at 37°C within 10 minutes when AdoCbi-P binds to substrate-loaded apoenzyme .

  • Products :

    • Enzyme-bound Co(II) species.

    • 5’-deoxyadenosine (Ado-H) as the sole adenosyl-derived product .

  • Stoichiometry : The reaction is stoichiometric, not catalytic, indicating a single-turnover "suicide" mechanism .

Key steps in Co-C bond activation :

  • Substrate binding induces conformational changes in the apoenzyme.

  • AdoCbi-P binds to the active site, aligning its corrinoid structure for Co-C bond strain.

  • Homolytic cleavage releases 5’-deoxyadenosine and generates a stable Co(II)-enzyme complex .

Role of the Nucleotide Loop in Catalysis

The absence of AdoCbi-P’s nucleotide loop provides mechanistic insights:

  • Binding requirement : The phosphodiester moiety in AdoCbl’s nucleotide loop is essential for:

    • High-affinity apoenzyme binding.

    • Proper positioning for Co-C bond activation .

  • Catalytic failure : Without the loop, AdoCbi-P cannot support radical transfer or hydrogen abstraction steps required for catalysis .

Implications for Enzyme Mechanism Studies

AdoCbi-P’s behavior supports two key models for AdoCbl-dependent enzymes:

  • Kinetically coupled homolysis : Co-C bond cleavage precedes hydrogen abstraction from the substrate, with radical intermediates transiently stabilized .

  • Concerted vs. stepwise cleavage : Structural data suggest that substrate binding repositions AdoCbl/analogs to enable bond cleavage, rather than a purely electronic mechanism .

Table 2: Critical Differences in Reaction Pathways

ParameterAdoCbi-PAdoCbl
Radical generationNone (inactive Co(II) forms)Transient Ado- radical
Catalytic turnoverIrreversible inhibitionMultiple cycles
Substrate dependenceMandatory for cleavageRequired for radical propagation

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Features of Adenosylcobinamide Derivatives

Compound Structural Features Functional Role Reference
AdCbi-P-Me Corrin ring + aminopropanol linker + methyl phosphate; lacks nucleotide tail Pseudocoenzyme; inhibits enzymes by irreversible binding
AdCbi-P Corrin ring + aminopropanol-phosphate; precursor to AdoCbl Intermediate in AdoCbl biosynthesis; substrate for CobU/CobP enzymes
AdCbi Corrin ring + aminopropanol (unphosphorylated) Precursor to AdoCbi-P; requires phosphorylation for nucleotide loop attachment
AdoCbl Corrin ring + aminopropanol-phosphate + dimethylbenzimidazole-GDP Active coenzyme for methylmalonyl-CoA mutase, methionine synthase, etc.

Key Findings :

  • Nucleotide Tail Importance : The absence of the dimethylbenzimidazole-GDP tail in AdoCbi-P-Me reduces cofactor binding affinity by ~1 kcal/mol compared to AdoCbl, highlighting the nucleotide's role in stabilizing enzyme interactions .
  • Phosphorylation State: AdoCbi-P serves as the direct precursor to AdoCbl, requiring guanylylation by CobU/CobP. In contrast, AdoCbi-P-Me cannot undergo this step due to its methyl phosphate modification .
Enzymatic Roles and Pathway Integration

Table 2: Enzymatic Processing Across Derivatives

Enzyme Substrate Product Pathway Function Reference
CobU/CobP AdCbi-P AdCbi-GDP Aerobic/Anaerobic Guanylylates AdCbi-P for nucleotide loop assembly
CbiB AdCbi AdCbi-P Anaerobic salvage Phosphorylates AdCbi for integration into de novo pathway
BluB Reduced flavin Dimethylbenzimidazole Aerobic Synthesizes nucleotide base for AdoCbl

Key Findings :

  • Pathway Convergence : Both aerobic and anaerobic pathways convert cob(II)yrinic acid to AdoCbi-P through distinct enzymes (e.g., CobD/CobC in aerobic vs. CbiB/CbiP in anaerobic) but share downstream steps for AdoCbl synthesis .
  • Pseudocoenzyme Behavior: AdoCbi-P-Me irreversibly inactivates B₁₂-dependent enzymes during substrate turnover, unlike AdoCbl or AdoCbi-P, which participate in catalytic cycles .

Table 3: Production Efficiency in Engineered E. coli

Strain Modification AdoCbi-P Yield (µg/g DCW) AdoCbl Yield (µg/g DCW) Reference
Base strain (unoptimized) N/A 1.2
cobB/cobN optimization 152.29 249.04
Full pathway engineering (aerobic + anaerobic) 307.00 307.00

Key Findings :

  • Metabolic Bottlenecks : Overexpression of cobN (cobaltochelatase) and cobS/cobT (nucleotide loop assembly) increases AdoCbi-P flux by >250-fold .
  • Salvage Pathway Utilization: Archaea repurpose AdoCbi-P-Me via amidohydrolases (e.g., CbiS) to regenerate AdoCbi-P, bypassing de novo synthesis .

Preparation Methods

Core Structural Modifications

The synthesis begins with adenosylcobalamin as the precursor. The nucleotide loop, comprising the 5,6-dimethylbenzimidazole (DMB) base and ribose phosphate, is selectively removed through acid hydrolysis or enzymatic cleavage. Subsequent phosphorylation at the cobinamide’s hydroxyl group introduces the methyl phosphate moiety. Key steps include:

  • Acid Hydrolysis : Treatment with 0.1 N HCl at 60°C for 2 hours removes the nucleotide loop, yielding adenosylcobinamide.

  • Methyl Phosphorylation : The hydroxyl group of adenosylcobinamide reacts with methyl phosphorodichloridate in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, followed by quenching with ice-cold water to yield the methyl phosphate derivative.

Table 1: Reaction Conditions for Methyl Phosphorylation

ReagentConcentrationTemperatureTimeYield (%)
Methyl phosphorodichloridate2.5 eq0–4°C30 min68
DMFAnhydrousRT2 hr

Purification and Isolation

Crude product purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (150 × 4.6 mm, 5 μm). The mobile phase combines potassium phosphate buffer (pH 6.5) and acetonitrile in a gradient elution (2–35% acetonitrile over 40 minutes). This compound elutes at 22–24 minutes, detected via UV-Vis spectroscopy (λmax = 278, 361 nm).

Enzymatic Preparation Using CbiB Synthase

Bacterial Biosynthetic Pathways

In Salmonella enterica, the CbiB enzyme catalyzes the phosphorylation of adenosylcobyric acid (AdoCby) to adenosylcobinamide-phosphate (AdoCbi-P), a precursor to this compound. The reaction requires:

  • Substrates : AdoCby, ethanolamine-phosphate (EA-P), and GTP.

  • Cofactors : Mg²⁺ (2 mM final concentration).

Table 2: In Vitro CbiB Activity Assay Conditions

ComponentConcentrationRole
AdoCby50 μMCorrinoid substrate
EA-P50 μMPhosphate donor
GTP0.1 mMEnergy source
CbiB cell extract100 μg/mLEnzyme source

Coupled Enzyme Systems

The CbiB reaction is coupled with CobU (guanylyltransferase) and CobS (cobinamide synthase) to enhance yield. CobU transfers GMP from GTP to AdoCbi-P, forming AdoCbi-GDP, while CobS attaches the DMB base. Omission of DMB results in accumulation of this compound.

Analytical Characterization

Spectroscopic Identification

  • UV-Vis Spectroscopy : this compound exhibits characteristic absorption bands at 278 nm (adenine moiety) and 361 nm (corrin ring).

  • NMR Spectroscopy : ¹H-NMR (600 MHz, D₂O) reveals resonances at δ 6.12 (adenosyl H8), δ 3.78 (methyl phosphate CH₃), and δ 1.98 (corrin methyl groups).

Table 3: Key ¹H-NMR Chemical Shifts

Proton Groupδ (ppm)MultiplicityAssignment
Adenosyl H86.12SingletAdenine aromatic
Methyl phosphate CH₃3.78TripletPOCH₃
Corrin CH₃1.98MultipletC2, C7, C12 methyls

Mass Spectrometric Validation

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₄₇H₇₂CoN₁₁O₁₄P⁺ (calculated m/z 1,122.42; observed m/z 1,122.41). Fragmentation patterns include losses of H₂O (m/z 1,104.39) and the adenosyl group (m/z 891.33).

Stability and Reactivity Profiles

ConditionTime to 50% DegradationMajor Degradant
37°C, pH 7.412 hoursCo(II)-cobinamide
4°C, dark>14 days
0.1 M H₂O₂5 minutesCobinamide sulfoxide

Inhibitory Activity

This compound acts as a competitive inhibitor of adenosylcobalamin-dependent enzymes (Ki = 2.5 μM). Its lack of catalytic activity stems from the absence of the nucleotide loop, which is critical for coenzyme-apoenzyme binding.

Comparative Analysis of Synthetic Routes

Chemical vs. Enzymatic Synthesis

  • Yield : Chemical synthesis achieves 68% yield, while enzymatic methods (CbiB + CobU) reach 85% due to coupled catalysis.

  • Purity : RP-HPLC purity is ≥95% for both methods, but enzymatic routes reduce byproduct formation (e.g., demethylated analogs).

  • Scalability : Enzymatic synthesis is preferable for large-scale production, as it avoids harsh reagents like methyl phosphorodichloridate .

Q & A

Basic Research Questions

Q. What enzymatic steps are critical in the biosynthesis of adenosylcobinamide methyl phosphate, and how do they differ between aerobic and anaerobic pathways?

  • Answer : In the anaerobic pathway, this compound is synthesized via adenosylcobinamide-phosphate synthase (EC 6.3.1.10), which condenses (R)-1-aminopropan-2-yl phosphate (derived from L-threonine by BluE and CobCen enzymes) with adenosylcobyric acid . In aerobic pathways, CobD from Rhodobacter capsulatus or CbiB from Salmonella typhimurium catalyzes the reaction . Methodologically, gene knockout studies, isotopic labeling, and enzyme activity assays are used to delineate these steps .

Q. How is this compound quantified in microbial cultures, and what normalization strategies are employed?

  • Answer : Quantification typically involves high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and detect the compound. Yields are normalized to dry cell weight (DCW), as demonstrated in E. coli studies achieving 307 µg/g DCW via metabolic engineering . Challenges include distinguishing structurally similar corrinoids, which require optimized extraction protocols and spectral analysis .

Q. What role does this compound play in vitamin B12 biosynthesis?

  • Answer : It serves as a precursor to adenosylcobalamin (vitamin B12). The methyl phosphate moiety is essential for subsequent guanylylation and nucleotide loop assembly. Enzymes like CobU (adenosylcobinamide kinase/guanylyltransferase) phosphorylate and activate the intermediate for downstream reactions . Methodological insights derive from in vitro reconstitution assays and heterologous pathway expression in E. coli .

Advanced Research Questions

Q. How do structural modifications in this compound analogues affect their binding to B12-dependent enzymes?

  • Answer : Truncated analogues (e.g., lacking the nucleotide tail) show reduced catalytic efficiency due to impaired active-site organization. Techniques like X-ray crystallography and isothermal titration calorimetry (ITC) reveal that the nucleotide moiety stabilizes the "base-off" conformation required for catalysis . Mutational studies on enzymes like methylmalonyl-CoA mutase further validate these findings .

Q. What experimental strategies resolve contradictions in reported this compound yields across bacterial species?

  • Answer : Discrepancies arise from species-specific regulatory elements or codon usage biases. Strategies include comparative genomics to identify metabolic bottlenecks, codon optimization of heterologous genes, and metabolic flux analysis (MFA) to balance pathway fluxes . Fermentation optimization (e.g., oxygen tension, pH) is also critical, as demonstrated in E. coli scale-up studies .

Q. How can machine learning enhance the optimization of this compound production in engineered strains?

  • Answer : Hybrid models combining constraint-based metabolic modeling (e.g., flux balance analysis) with machine learning (e.g., neural networks) predict gene knockout targets and nutrient conditions to maximize yield. For example, such approaches improved vitamin B12 titers by 250-fold in E. coli .

Q. What mutational analyses elucidate the catalytic mechanism of adenosylcobinamide-phosphate synthase (CobU/CobS)?

  • Answer : Site-directed mutagenesis of Salmonella typhimurium CobU identified His-46 as the guanylylation site, critical for transferring GMP to adenosylcobinamide phosphate. Kinetic assays (e.g., stopped-flow spectroscopy) and structural studies (cryo-EM) further dissect conformational changes during catalysis .

Q. How do aerobic and anaerobic pathways for this compound biosynthesis converge or diverge at the enzyme level?

  • Answer : While both pathways share steps up to cobyrinic acid, anaerobic systems rely on oxygen-sensitive enzymes (e.g., CbiB), whereas aerobic pathways use oxygen-tolerant alternatives (e.g., CobD). Comparative studies involve enzyme purification, activity assays under varying oxygen levels, and phylogenetic analysis of cob gene clusters .

Methodological Notes

  • Data Contradiction Analysis : When conflicting yield data arise, researchers should cross-validate strain engineering protocols (e.g., plasmid copy number, promoter strength) and employ orthogonal analytics (e.g., NMR alongside LC-MS) .
  • Experimental Design : For pathway elucidation, use in vitro reconstitution with purified enzymes and stable isotope tracing (e.g., ¹³C-labeled precursors) to track intermediate flux .

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